
(S)-6-(4-Bromophenyl)-2-(pyrrolidin-2-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-(4-Bromophenyl)-2-(pyrrolidin-2-yl)pyrimidin-4(3H)-one is a chiral compound featuring a bromophenyl group, a pyrrolidinyl group, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromobenzaldehyde, pyrrolidine, and appropriate pyrimidine derivatives.
Key Steps:
Reaction Conditions: Common conditions include the use of organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and bases like potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-6-(4-Bromophenyl)-2-(pyrrolidin-2-yl)pyrimidin-4(3H)-one would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: N-oxides of the pyrrolidinyl group.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Probes: Used in the development of biological probes to study enzyme activity and protein interactions.
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating neurological disorders and cancers due to its ability to interact with specific molecular targets.
Industry
Pharmaceutical Intermediates: Utilized as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (S)-6-(4-Bromophenyl)-2-(pyrrolidin-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances binding affinity through hydrophobic interactions, while the pyrrolidinyl group may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-6-(4-Bromophenyl)-2-(pyrrolidin-2-yl)pyrimidin-4(3H)-one: The enantiomer of the compound, which may exhibit different biological activities.
6-(4-Chlorophenyl)-2-(pyrrolidin-2-yl)pyrimidin-4(3H)-one: A similar compound with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.
6-(4-Methylphenyl)-2-(pyrrolidin-2-yl)pyrimidin-4(3H)-one: A derivative with a methyl group, which may have different pharmacokinetic properties.
Uniqueness
(S)-6-(4-Bromophenyl)-2-(pyrrolidin-2-yl)pyrimidin-4(3H)-one is unique due to its specific stereochemistry and the presence of the bromophenyl group, which can significantly influence its biological activity and binding properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H14BrN3O |
|---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H14BrN3O/c15-10-5-3-9(4-6-10)12-8-13(19)18-14(17-12)11-2-1-7-16-11/h3-6,8,11,16H,1-2,7H2,(H,17,18,19)/t11-/m0/s1 |
InChI Key |
GXIIWGOISWRGIH-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CC(NC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


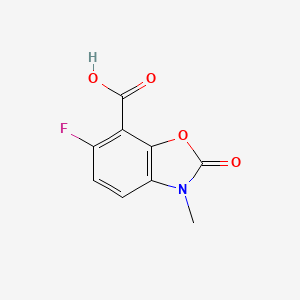
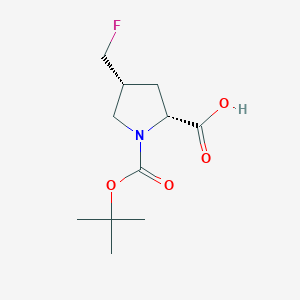
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12985547.png)
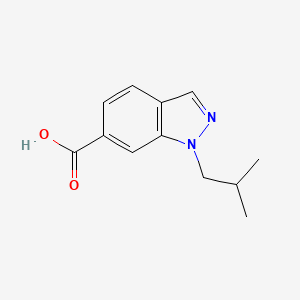
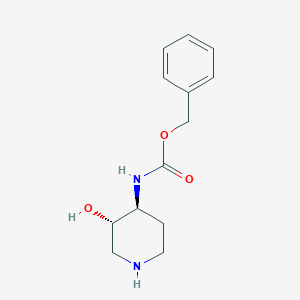
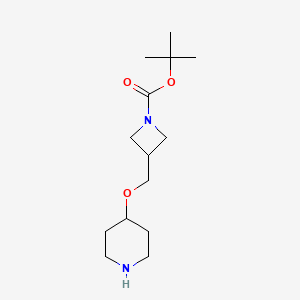
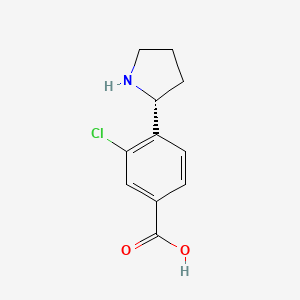

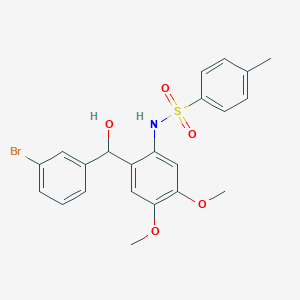
![Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12985592.png)
![4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide](/img/structure/B12985596.png)
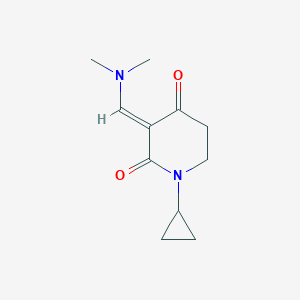
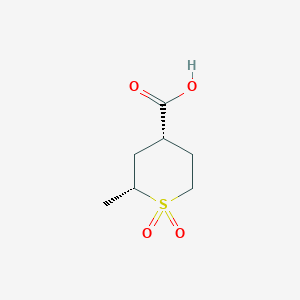
![3-(5-(6-(Piperidin-1-yl)pyrimidin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12985613.png)
